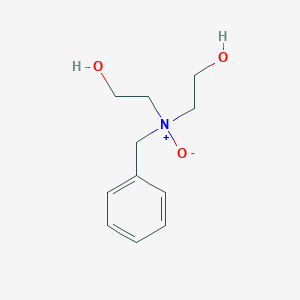

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide

Description

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is a chemical compound known for its versatile applications in various scientific fields It is characterized by the presence of a benzyl group, a hydroxyethyl group, and an ethanamine oxide moiety

Properties

IUPAC Name |

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-8-6-12(15,7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHKQMVYZRWSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+](CCO)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295249 | |

| Record name | N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15831-62-6 | |

| Record name | NSC100752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Bis(2-hydroxyethyl)amine

The tertiary amine precursor is synthesized via a modified Mannich reaction or alkylation. A representative procedure from involves:

Reagents :

- Benzyl chloride

- Bis(2-hydroxyethyl)amine

- Sodium carbonate (acid acceptor)

- Toluene (solvent)

Procedure :

- Benzyl chloride (1 molar equivalent) is slowly added to a mixture of bis(2-hydroxyethyl)amine (1 molar equivalent) and sodium carbonate (1 molar equivalent) in toluene at 70–100°C.

- The exothermic reaction is maintained at 75–85°C for 1–2 hours.

- The mixture is cooled, filtered to remove inorganics, and dried via azeotropic distillation.

- The product, N-benzyl-N,N-bis(2-hydroxyethyl)amine , is obtained in ~94% yield as a toluene solution.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 70–100°C (opt. 75–85°C) |

| Reaction Time | 1–2 hours |

| Yield | ~94% |

Oxidation to N-Benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine Oxide

Hydrogen Peroxide-Mediated Oxidation

The tertiary amine is oxidized to the N-oxide using hydrogen peroxide (H₂O₂). This method is scalable and avoids harsh reagents.

Reagents :

- N-Benzyl-N,N-bis(2-hydroxyethyl)amine

- 30% H₂O₂

- Ethanol or water (solvent)

Procedure :

- The amine (1 molar equivalent) is dissolved in ethanol or water.

- H₂O₂ (1.2 molar equivalents) is added dropwise at 0–5°C.

- The mixture is stirred at room temperature for 12–24 hours.

- The solvent is removed under reduced pressure, and the residue is purified via recrystallization or column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | H₂O₂ (30% aqueous) |

| Temperature | 0–25°C |

| Yield | 70–85% |

Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) provides efficient oxidation, as demonstrated in analogous N-oxide syntheses.

Reagents :

- N-Benzyl-N,N-bis(2-hydroxyethyl)amine

- mCPBA (1.5–2.0 molar equivalents)

- DCM (solvent)

Procedure :

- The amine is dissolved in DCM, and mCPBA is added portionwise at 0°C.

- The reaction is stirred at room temperature for 18–48 hours.

- The mixture is washed with NaHCO₃ and brine, dried (MgSO₄), and concentrated.

- The product is purified via silica gel chromatography (EtOAc/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | mCPBA (77% purity) |

| Reaction Time | 18–48 hours |

| Yield | 80–90% |

Alternative Routes

Reductive Amination

A two-step approach involves:

- Condensation of benzylamine with ethylene oxide to form N-benzyl-N-(2-hydroxyethyl)amine.

- Further alkylation with 2-chloroethanol and subsequent oxidation.

Challenges : Ethylene oxide handling requires strict temperature control (-20°C).

Analytical Characterization

- ¹H NMR : Peaks at δ 3.38–3.87 (m, CH₂ groups), δ 5.11 (s, benzyl CH₂), δ 7.33 (m, aromatic H).

- IR : Absorbance at 1706 cm⁻¹ (C=O stretch if present) and 1107 cm⁻¹ (N-O stretch).

- MS : Molecular ion peak at m/z 210.1 [M+H]⁺.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Enhances safety and yield for benzyl chloride alkylation.

- Catalyst Recycling : MnMoO₄ catalysts (from) can be reused for ≥6 cycles with minimal activity loss.

Challenges and Optimizations

- Byproduct Formation : Over-oxidation to nitrones is mitigated by controlling H₂O₂ stoichiometry.

- Purification : Column chromatography (SiO₂, EtOAc/MeOH) resolves polar impurities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ketones or benzyl alcohols.

Reduction: Production of primary or secondary amines.

Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide finds applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for a wider range of applications in both aqueous and organic environments.

Biological Activity

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a unique combination of functional groups, including hydroxyl and amine functionalities, which contribute to its biological activity. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity, leading to changes in cellular signaling pathways.

The mechanism of action for this compound involves:

- Receptor Binding : The compound interacts with specific receptors, influencing their activity and downstream signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thereby altering metabolic processes within cells.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially protecting cells from oxidative stress .

1. Antioxidant Properties

Recent studies have demonstrated that this compound possesses significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative damage in biological systems. For example, the compound exhibited a high percentage inhibition of DPPH radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory conditions .

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. By modulating neurotransmitter receptors, it could enhance synaptic plasticity and provide protective benefits against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antioxidant Activity : A study reported that the compound showed a DPPH scavenging activity with an IC50 value significantly lower than standard antioxidants like butylated hydroxyanisole (BHA) .

- Inflammation Model : In an experimental model of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential use in anti-inflammatory therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | High (DPPH IC50 = 7.12 µg/mL) | Moderate (LOX inhibition) | Promising |

| Compound A | Moderate | Low | Low |

| Compound B | High | High | Moderate |

Q & A

Basic: What are the standard synthetic routes for preparing N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide, and how is purity ensured?

The compound can be synthesized via condensation reactions involving benzylamine derivatives and hydroxylated ethylene precursors. For example, analogous amine oxides are prepared by reacting intermediates like (Z)-N-benzylidene-2-methoxy-2-oxoethanamine oxide with electrophilic agents in toluene under controlled heating, followed by flash chromatography for purification . Crystallization in ethyl acetate is a common method to isolate pure crystalline products, with yields up to 92% reported . Purity is confirmed using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) for structural validation .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

Optimization involves solvent selection (e.g., toluene for thermal stability), stoichiometric control of reactants, and catalyst screening. Temperature gradients (e.g., maintaining 273 K for 5 hours) are critical to prevent side reactions like over-oxidation . Computational tools like density-functional theory (DFT) can predict transition states and guide solvent/catalyst choices . For example, DFT studies on similar Schiff bases reveal that electron-donating groups stabilize intermediates, reducing unwanted byproducts . Advanced purification techniques, such as gradient elution in chromatography, further isolate the target compound from impurities .

Basic: What spectroscopic techniques are essential for characterizing this amine oxide?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of benzyl, hydroxyethyl, and oxide moieties. Peaks near δ 3.5–4.0 ppm indicate hydroxyethyl groups, while aromatic protons appear at δ 7.2–7.5 ppm .

- Infrared (IR) Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (O-H), 1250–1150 cm⁻¹ (C-N oxide), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragments .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangement. Software like ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks, critical for distinguishing between tautomers or stereoisomers . For example, analogous amine oxides show intermolecular O-H···O hydrogen bonds stabilizing the crystal lattice, which can be quantified using crystallographic data .

Basic: What safety protocols are recommended for handling this compound in the lab?

Due to structural similarities to nitrogen mustards (potential alkylating agents), use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact (refer to safety codes S24/25) . Store in airtight containers at 2–8°C to prevent hygroscopic degradation or oxidation .

Advanced: How can researchers analyze trace impurities or degradation products in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection identifies impurities at ppm levels. Mass spectrometry (e.g., LC-MS/MS) characterizes degradation pathways, such as N-oxide reduction to tertiary amines . Reference standards (e.g., EP impurity standards) enable quantification .

Advanced: What methodologies are used to evaluate the compound’s biological activity, such as enzyme inhibition?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like pancreatic lipase. In vitro assays measure IC₅₀ values using substrates like p-nitrophenyl butyrate, with thermal shift assays validating target engagement . Antioxidant activity can be assessed via DPPH radical scavenging .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. DFT calculations model protonation states at varying pH, predicting degradation hotspots (e.g., hydrolysis of the N-oxide group) . Accelerated stability studies (40°C/75% RH for 6 months) track decomposition using HPLC .

Advanced: What environmental impact assessments are relevant for this compound?

Biodegradation studies under OECD 301 guidelines evaluate aquatic toxicity. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation byproducts like nitrogen oxides (NOₓ), which are regulated under EPA standards .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the N-oxide group’s high electron density makes it susceptible to electrophilic attack, guiding derivatization strategies . Solvent effects are modeled using the polarizable continuum model (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.